molecular formula C8H14O2<br>CH2C(CH3)COO(CH2)3CH3<br>C8H14O2 B165903 Butyl methacrylate CAS No. 97-88-1

Butyl methacrylate

Cat. No. B165903
CAS RN: 97-88-1
M. Wt: 142.2 g/mol
InChI Key: SOGAXMICEFXMKE-UHFFFAOYSA-N
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Description

Butyl methacrylate (BMA) is an organic compound that belongs to the class of methacrylate esters. It is commonly used in the production of various polymer materials. BMA can be copolymerized with other monomers to synthesize copolymers with tailored properties .


Synthesis Analysis

Butyl methacrylate (BMA) is synthesized by seeded emulsion polymerization technique . The polymerization kinetics process has been followed by differential scanning calorimetry (DSC) and proton Nuclear Magnetic Resonance spectroscopy (1H-NMR) . The determination of the kinetics of polymerization through DSC is based on a quick and direct analysis of the exothermic polymerization process, whereas the analysis through 1H-NMR also allows the unambiguous chemical analysis of the resulting polymer .


Molecular Structure Analysis

The molecular formula of Butyl methacrylate is C8H14O2 . It’s comprised of a polymerizable methacrylate functional group on one end and a reactive ester group on the other end .


Chemical Reactions Analysis

During bulk polymerization, reaction acceleration (Trommsdorff effect) and subsequent reaction deceleration (glass effect) may occur . Li et al. studied the styrene (ST)/butyl methacrylate (BMA) copolymerization and found that BMA is prone to depropagation only if BMA is also the penultimate unit in the polymer chain .


Physical And Chemical Properties Analysis

Butyl methacrylate appears as a clear colorless liquid. It has a flash point of 130 °F. It is less dense (7.5 lb / gal) than water and insoluble in water .

Scientific Research Applications

1. Enhancement of Biocomposite Films

Butyl methacrylate (BMA) enhances the properties of biocomposite films. Studies show that BMA improves tensile properties, crystallinity index, and thermal properties when used in biocomposites like regenerated cellulose and coconut shell films. This leads to stronger and more durable biocomposite materials (Farah Norain Hahary, S. Husseinsyah, Marliza Mosthapa Zakaria, 2015); (Norain H. Farah, H. Salmah, M. Marliza, 2016).

2. Polymer Composites for Luminescent Devices

BMA is used in creating luminescent perovskite-polymer composites. These composites, combining properties of polymers and perovskites, show potential for applications in optical devices and light-emitting diodes. This technique is eco-friendly and facilitates the production of large-area optical devices (Yumeng Xin, H. Zhao, Jiuyang Zhang, 2018).

3. Polymerization Enhancements

BMA plays a significant role in RAFT polymerization, where it is used to synthesize polymers with controlled molar mass and narrow dispersity. This demonstrates BMA's effectiveness in creating tailor-made polymers for various applications, including block copolymers (Arun Kumar, M. Roy, N. Singha, 2018).

4. Antimicrobial and Biocompatible Polymers

BMA-based polymers are investigated for their antimicrobial properties and biocompatibility. These polymers are used to develop surfaces that support cell culture and proliferation, showing potential in biomedical applications (Kayleigh Cox-Nowak, Ohood Al-Yamani, C. Grant, N. Green, S. Rimmer, 2017); (Marta Álvarez-Paíno, A. Muñoz-Bonilla, F. López-Fabal, J. Gómez-Garcés, J. Heuts, M. Fernández-García, 2015).

5. Corrosion-Resistant Coatings

BMA contributes to the development of corrosion-resistant coatings. Research demonstrates that methacrylate-based coatings, including butyl methacrylate, offer improved anti-corrosion properties for materials like structural steel (Damir Hamulić, P. Rodič, I. Milošev, 2021).

6. Novel Applications in Battery Technology

BMA is instrumental in developing high-performance anode materials for lithium-ion batteries. Its flexibility and conductive properties enable enhanced mechanical and electrical integrity in battery electrodes (Tianyue Zheng, Z. Jia, Na Lin, T. Langer, S. Lux, I. Lund, Ann-Christin Gentschev, J. Qiao, Gao Liu, 2017).

Safety And Hazards

Butyl methacrylate is moderately toxic by intraperitoneal route. It is mildly toxic by ingestion, inhalation, and skin contact. It is an experimental teratogen and has experimental reproductive effects. It is a skin irritant and flammable liquid when exposed to heat or flame . Contact with liquid causes irritation of skin. Ingestion causes irritation of mouth and stomach .

properties

IUPAC Name

butyl 2-methylprop-2-enoate
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InChI

InChI=1S/C8H14O2/c1-4-5-6-10-8(9)7(2)3/h2,4-6H2,1,3H3
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InChI Key

SOGAXMICEFXMKE-UHFFFAOYSA-N
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Canonical SMILES

CCCCOC(=O)C(=C)C
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Molecular Formula

C8H14O2, Array
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Related CAS

9003-63-8
Record name Poly(butyl methacrylate)
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DSSTOX Substance ID

DTXSID4024696
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Molecular Weight

142.20 g/mol
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Physical Description

N-butyl methacrylate appears as a clear colorless liquid. Flash point 130 °F. Less dense (7.5 lb / gal) than water and insoluble in water. Hence floats on water. Vapors heavier than air. Used to make resins adhesives, and oil additives., Liquid; Pellets or Large Crystals, Colorless liquid with a faint odor of esters; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

326.3 to 338.9 °F at 760 mmHg (NTP, 1992), 160 °C, 163 °C
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Flash Point

126 °F (NTP, 1992), 54 °C, 126 °F (52 °C) (open cup), 50 °C c.c.
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Solubility

Insoluble (NTP, 1992), Very soluble in ethyl ether, ethanol, In water, 800 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.08 (very poor)
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Density

0.8975 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8936 g/cu cm at 20 °C, Liquid heat capacity: 0.460 BTU/lb-F at 70 °F; Liquid thermal conductivity: 1.048 BTU-in/hr-sq ft-F at 70 °F; Saturated vapor density: 0.00203 lb/cu ft at 70 °F, Relative density (water = 1): 0.9
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Vapor Density

4.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.8 (Air = 1), Relative vapor density (air = 1): 4.9
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Vapor Pressure

1.8 mmHg at 68 °F (NTP, 1992), 2.12 [mmHg], 2.12 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.3
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Mechanism of Action

The cause of the lacrimatory action of esters containing unsaturated acids is undoubtedly the result of some mechanism ... in which the neighboring keto group has a polarizing effect on double bond, making it capable of adding /to/ nucleophilic agents such as SH groups /from certain enzymes/. /Unsaturated aliphatic esters/
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Impurities

Typical impurities include Methyl acrylic acid (MAA) (CAS 79-41-4) or MMA (CAS 80-62-6) (depending whether the direct esterification or trans-esterification route is used), the unreacted alcohol and water.
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Product Name

Butyl methacrylate

Color/Form

Colorless liquid

CAS RN

97-88-1
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Melting Point

less than -58 °F (NTP, 1992), freezing point: less than -75 °C, -50 °C
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Record name n-Butyl methacrylate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/289
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BUTYL METHACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1018
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

Two hundred six grams of a reaction mix containing a 5:1 mole ratio of methyl methacrylate, 1-butanol, and 100 ppm phenothiazine as inhibitor were added to a 500 ml flask equipped with an agitatior, thermocouple, and a 10-tray Oldershaw fractional distillation column. Thirty grams of the heterogeneous zirconium vinylbenzyl acetylacetonate/styrene/divinylbenzene catalyst was added. The mixture was heated to reflux at atmospheric pressure while an azeotropic mixture of methyl methacrylate and methanol was removed from the upper portion of the fractionating column. The reaction was continued in this manner for 6 hours while the temperature at the column was 64°-67° C. and the temperature in the pot was 101°-107° C. Gas liquid chromatography (GLC) analysis showed 60% conversion of 1-butanol with a selectivity to butyl methacrylate of 99%.
[Compound]
Name
reaction
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Synthesis routes and methods II

Procedure details

Butyl methacrylate was prepared by reacting methacrylic acid and n-butyl alcohol. Butyl alcohol and methacrylic acid were mixed at the ratio of 1.2 (mole), and para-toluene sulfonic acid was added to be 0.75% (by weight) to the mixture as esterification catalyst. The mixture was charged into the reactor, and heated by steam. The reaction temperature was kept at 100° C. by adjusting the pressure in the reactor. Heating was continued until the reaction was completed by distilling all the water formed by the reaction.
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Synthesis routes and methods III

Procedure details

To a solution of 5.55 g (6.31 mL, 24 mmol) of 1-(2-dimethylaminoethoxy)-1-trimethylsiloxy-2-methyl-1-propene and 0.1 mL of tetrabutylammonium biacetate (0.04M in propylene carbonate) in 30 mL of THF was added a mixture of 7.6 g (8.1 mL, 48 mmol) of 2-dimethylaminoethyl methacrylate (purified by passage over a column of basic alumina under argon), and 23.9 g (26.7 mL, 168 mmol) of n-butyl methacrylate (purified by passage over a column of basic alumina under argon) from an addition funnel. The temperature of the reaction mixture rose from 27° C. to 61° C. during the course of the addition, and an ice bath was used to moderate the temperature rise. When, following the conclusion of the addition and removal of the cooling bath, the temperature was 32° C., the dropwise addition of 49.4 g (56.1 mL, 312 mmol) of trimethylsilyl methacrylate was begun. During the course of the addition the temperature of the reaction mixture rose to 56° C. while a total of 1.2 mL of tetrabutylammonium biacetate (0.04M in propylene carbonate) was added in 4 additions, and 20 mL of THF was added to reduce viscosity. Analysis of an aliquot of the solution by 1H NMR showed that there was no residual monomer present. After addition of 70 mL of tetrabutylammonium fluoride trihydrate (0.03M in methanol), the solution was refluxed for 12 hr. The solution was concentrated under reduced pressure with a rotary evaporator to give 80 g of a 40.58% solids solution of poly ω-2-β-dimethylaminoethyl isobutyrate(2-dimethylaminoethyl methacrylate [9 mol %]-co-n-butyl methacrylate [32 mol %]-b-methacrylic acid [59 mol %]).
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
1-(2-dimethylaminoethoxy)-1-trimethylsiloxy-2-methyl-1-propene
Quantity
6.31 mL
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
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Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
8.1 mL
Type
reactant
Reaction Step Three
Quantity
26.7 mL
Type
reactant
Reaction Step Four
Quantity
56.1 mL
Type
reactant
Reaction Step Five
Quantity
1.2 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
70 mL
Type
reactant
Reaction Step Seven
Yield
40.58%

Synthesis routes and methods IV

Procedure details

A trimer of butyl methacrylate and allyl methacrylate, which was prepared analogously to the dimer in Example 1, was added to the mixture containing 90 wt.-% N-vinylpyrrolidone and 10 wt.-% butyl methacrylate in the amount of 1 wt.-% on the whole mixture. The mixture was polymerized in a polypropylene mold at 60° C. for 16 h in the presence of 0.4 wt.-% azobisisobutyronitrile. The resulting gel contained, after swelling with water, 72 wt.-% water at G=0.023 MPa.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
polypropylene
Quantity
0 (± 1) mol
Type
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Type
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Reaction Step Four

Synthesis routes and methods V

Procedure details

The procedure for preparing the polymer in Synthesis Example 5 was repeated except that the mixture of 20 g of the monomer of Polymer No. 3, 7 g of n-butylmethacrylate (nBMA), 0.09 g of azobisisobutylnitrile (AIBN), and 63 g of toluene used in Synthesis Example 5 was replaced by a mixture of 20 g of a monomer of Polymer No. 19, 5 g of methyl methacrylate (MMA), 5 g of nBMA, 0.1 g of AIBN, and 70 g of toluene, whereby a polymer of the present invention was obtained.
Quantity
70 g
Type
solvent
Reaction Step One
[Compound]
Name
monomer
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three
[Compound]
Name
azobisisobutylnitrile
Quantity
0.09 g
Type
reactant
Reaction Step Three
Quantity
63 g
Type
solvent
Reaction Step Three
[Compound]
Name
monomer
Quantity
20 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl methacrylate
Reactant of Route 2
Reactant of Route 2
Butyl methacrylate
Reactant of Route 3
Reactant of Route 3
Butyl methacrylate
Reactant of Route 4
Reactant of Route 4
Butyl methacrylate
Reactant of Route 5
Reactant of Route 5
Butyl methacrylate
Reactant of Route 6
Reactant of Route 6
Butyl methacrylate

Citations

For This Compound
51,800
Citations
PA Revell, M Braden, MAR Freeman - Biomaterials, 1998 - Elsevier
… , the LD50 for n-butyl methacrylate was found to be between … the LD50 for n-butyl methacrylate monomer was 1.66mlKg\ … those of n-butyl methacrylate monomer on slow intravenous …
Number of citations: 119 www.sciencedirect.com
V Strehmel, A Laschewsky, H Wetzel, E Görnitz - Macromolecules, 2006 - ACS Publications
… We studied n-butyl methacrylate (BMA) because its polymer is soluble in standard eluents, … and the glass transition temperature of poly(butyl methacrylate) are in a convenient range to …
Number of citations: 196 pubs.acs.org
WC Child Jr, JD Ferry - Journal of Colloid Science, 1957 - Elsevier
… and characterized at Samuel Feltman Ammunition Laboratories, Picatinny Arsenal, we now report data on the mechanical properties of two fractions of poly-n-butyl methacrylate. …
Number of citations: 137 www.sciencedirect.com
MC Grady, WJ Simonsick… - Macromolecular …, 2002 - Wiley Online Library
… to semi-batch polymerization of n-butyl methacrylate, and also demonstrate that polymer … of the propagation rate constant for n-butyl methacrylate. It has been shown that extrapolations …
Number of citations: 145 onlinelibrary.wiley.com
JA Johnson, DW Jones - Journal of materials science, 1994 - Springer
… formed with both ethyl methacrylate and butyl methacrylate were investigated. Six polymers … Increasing the concentration of ethyl methacrylate or butyl methacrylate resulted in a linear …
Number of citations: 66 link.springer.com
S Wu - The Journal of Physical Chemistry, 1970 - ACS Publications
… butyl methacrylate) -poly (vinyl acetate), and poly(methyl methacrylate)-poly(n-butyl methacrylate… ,but not applicable to poly(n-butyl methacrylate). Theequations of Fowkes and of …
Number of citations: 510 pubs.acs.org
DH Grant, N Grassie - Polymer, 1960 - Elsevier
… has been initiated in every t-butyl methacrylate segment between styrene units and that initiation therefore probably occurs at random among t-butyl methacrylate units rather than at the …
Number of citations: 137 www.sciencedirect.com
M Buback, T Junkers - Macromolecular Chemistry and Physics, 2006 - Wiley Online Library
… Within the present study, k t of tert-butyl methacrylate (tert-BMA) and of n-butyl methacrylate (n-BMA) is measured over wide ranges of temperature, between 40 and 80 C, and pressure, …
Number of citations: 65 onlinelibrary.wiley.com
N Grassie, JR MacCallum - Journal of Polymer Science Part A …, 1964 - Wiley Online Library
… All the n-butyl methacrylate polymers used in the present work were prepared using 2,2'-amisobutyronitrile $8 initiator so that the end terminated by an initiator fragment will have the …
Number of citations: 93 onlinelibrary.wiley.com
Y Feng, CF Xiao - Journal of applied polymer science, 2006 - Wiley Online Library
By adding hydroethyl methacrylate as potential crosslinker, the butyl methacrylate‐lauryl methacrylate copolymeric (CPMA) fibers with oil‐absorptive function were prepared using heat …
Number of citations: 90 onlinelibrary.wiley.com

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